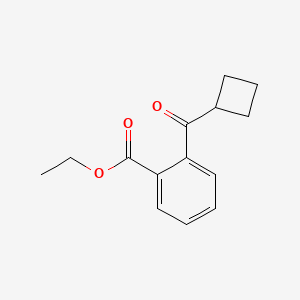

2-羧乙氧苯基环丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Carboethoxyphenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis

The molecular formula of 2-Carboethoxyphenyl cyclobutyl ketone is C14H16O3 . For more detailed structural information, you may refer to resources like PubChem .Chemical Reactions Analysis

The [2 + 2] photocycloaddition is a frequently used photochemical reaction in the synthesis of cyclobutanes . This reaction emphasizes synthetically relevant, regio-, and stereoselective reactions .Physical And Chemical Properties Analysis

2-Carboethoxyphenyl cyclobutyl ketone is a yellow crystalline solid with a melting point of 75-77°C. Its molecular weight is 232.27500, and it has a density of 1.147g/cm3 .科学研究应用

催化过程和合成应用

研究表明,与 2-羧乙氧苯基环丁酮在结构上相关的化合物具有各种合成应用,突出了它们在有机合成中的多功能性。一个值得注意的应用涉及使用 l-脯氨酸催化的直接不对称醛醇反应,用于合成螺环和稠合环丁基四氢呋喃和环戊酮。该方法展示了在构建碳环和杂环化合物中有效使用环丁基衍生物,展示了此类结构在合成复杂分子中的效用 (伯纳德等人,2007)。

光催化应用

在可见光和 Ru(bpy)(3)(2+) 的促进下,烯酮的光催化 [2 + 2] 环加成反应展示了相关酮与迈克尔受体发生反应的另一个应用。该过程允许合成环丁烷羧酰胺、酯、硫酯和酸,突出了环丁基酮在光催化应用和有价值的环丁烷衍生物合成中的潜力 (泰森等人,2012)。

脱氧和酮合成

一项显着进步是从芳香族羧酸和烯烃中进行脱氧酮合成。该方法在可见光光氧化还原催化的促进下,能够合成结构多样的酮,包括与 2-羧乙氧苯基环丁酮相关的酮,展示了一种通过催化碳碳偶联反应构建芳基酮单元的新方法 (张等人,2018)。

结构和反应性研究

对叔芳基甲氧基自由基的 β-断裂反应的研究(包括具有 α-环丁基基团的自由基)揭示了此类自由基的反应性和稳定性。这项研究有助于理解结构对环丁基酮及其衍生物反应性的影响,为设计新的合成途径和理解这些化合物在各种条件下的行为提供了有价值的信息 (比埃蒂等人,2005)。

安全和危害

未来方向

1,3-Difunctionalized cyclobutanes, like 2-Carboethoxyphenyl cyclobutyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . Future research will undoubtedly reveal a more complex mechanistic framework for their action, which should enable improved formulations offering comparable or superior efficacy with fewer side-effects .

属性

IUPAC Name |

ethyl 2-(cyclobutanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFLWVWPZRPSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642519 |

Source

|

| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxyphenyl cyclobutyl ketone | |

CAS RN |

898790-52-8 |

Source

|

| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)